molecular formula C20H25NO B288242 1-(1-Adamantylcarbonyl)-2-methylindoline

1-(1-Adamantylcarbonyl)-2-methylindoline

Cat. No. B288242
M. Wt: 295.4 g/mol
InChI Key: IMPIYNHOYIYMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Adamantylcarbonyl)-2-methylindoline, also known as AdCI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(1-Adamantylcarbonyl)-2-methylindoline is not fully understood, but it is believed to involve the modulation of various cellular pathways, including the regulation of gene expression, protein synthesis, and cell signaling. 1-(1-Adamantylcarbonyl)-2-methylindoline has been shown to interact with various molecular targets, such as enzymes, receptors, and ion channels, which may contribute to its biological effects.
Biochemical and Physiological Effects
1-(1-Adamantylcarbonyl)-2-methylindoline has been shown to have various biochemical and physiological effects, depending on the specific application and experimental conditions. In medicinal chemistry, 1-(1-Adamantylcarbonyl)-2-methylindoline has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurobiology, 1-(1-Adamantylcarbonyl)-2-methylindoline has been shown to protect neurons from oxidative stress and inflammation, which are implicated in the development of neurodegenerative diseases. In materials science, 1-(1-Adamantylcarbonyl)-2-methylindoline has been used as a building block for the synthesis of materials with unique optical and electronic properties.

Advantages and Limitations for Lab Experiments

1-(1-Adamantylcarbonyl)-2-methylindoline has several advantages for lab experiments, including its high purity and stability, as well as its potential for use in a wide range of applications. However, 1-(1-Adamantylcarbonyl)-2-methylindoline also has some limitations, such as its relatively high cost and limited availability, which may restrict its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(1-Adamantylcarbonyl)-2-methylindoline, including the development of new synthetic methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science and nanotechnology. Additionally, further research is needed to elucidate the mechanism of action of 1-(1-Adamantylcarbonyl)-2-methylindoline and its effects on various cellular pathways.

Synthesis Methods

1-(1-Adamantylcarbonyl)-2-methylindoline can be synthesized through a multistep process involving the reaction of 1-adamantylamine with acetic anhydride, followed by the reaction of the resulting product with 2-methylindole. The final product can be obtained through purification and recrystallization.

Scientific Research Applications

1-(1-Adamantylcarbonyl)-2-methylindoline has been studied extensively for its potential applications in various fields, including medicinal chemistry, neurobiology, and materials science. In medicinal chemistry, 1-(1-Adamantylcarbonyl)-2-methylindoline has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. In neurobiology, 1-(1-Adamantylcarbonyl)-2-methylindoline has been studied for its effects on the central nervous system, particularly its potential as a neuroprotective agent. In materials science, 1-(1-Adamantylcarbonyl)-2-methylindoline has been used as a building block for the synthesis of novel materials with unique properties.

properties

Product Name

1-(1-Adamantylcarbonyl)-2-methylindoline

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

1-adamantyl-(2-methyl-2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C20H25NO/c1-13-6-17-4-2-3-5-18(17)21(13)19(22)20-10-14-7-15(11-20)9-16(8-14)12-20/h2-5,13-16H,6-12H2,1H3

InChI Key

IMPIYNHOYIYMPI-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC=C2N1C(=O)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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